Triptocalline A

Overview

Description

Triptocalline A is a natural product that belongs to a class of compounds known as triptoquinones. It is typically found in the roots of the plant Tripterygium wilfordii Hook.f. This compound is usually present in the form of white crystals or a colorless oily liquid. It is insoluble in water at room temperature but can dissolve in organic solvents such as ethanol, ether, and benzene .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Triptocalline A involves multiple steps, starting from simpler organic molecules. The exact synthetic route can vary, but it generally includes the formation of the core quinone structure followed by specific functional group modifications to achieve the final product. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the desired chemical transformations.

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from the roots of Tripterygium wilfordii Hook.f. This process includes grinding the plant material, followed by solvent extraction using organic solvents like chloroform, dichloromethane, or ethyl acetate. The extract is then purified through various chromatographic techniques to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Triptocalline A undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogens, nucleophiles, and other reactive species.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives .

Scientific Research Applications

Triptocalline A has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying quinone chemistry and its reactivity.

Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.

Medicine: Studied for its potential therapeutic effects, particularly in the treatment of diabetes and cancer.

Industry: Used in the development of new drugs and as a chemical intermediate in the synthesis of other bioactive compounds

Mechanism of Action

The mechanism of action of Triptocalline A involves its interaction with specific molecular targets and pathways. It has been shown to inhibit aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism. This inhibition can help reduce the formation of advanced glycation end products, which are implicated in diabetic complications. Additionally, this compound has been found to induce apoptosis in cancer cells by affecting various signaling pathways, including the NF-κB pathway .

Comparison with Similar Compounds

Tingenone: Another quinone compound with similar biological activities.

Mangiferin: A xanthone glycoside with anti-diabetic and anti-cancer properties.

Regeol A: A triterpenoid with potential therapeutic effects.

Uniqueness of Triptocalline A: this compound is unique due to its specific structural features and its potent inhibitory effects on aldose reductase. This makes it a valuable compound for studying the mechanisms of diabetic complications and for developing new therapeutic agents .

Biological Activity

Triptocalline A is a naturally occurring compound derived from various plant species, particularly those belonging to the family of triterpenoids. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

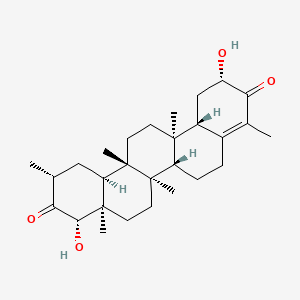

Chemical Structure and Properties

This compound is classified as a triterpenoid, which are known for their complex structures and significant pharmacological effects. The molecular formula of this compound is C30H50O5, and its structure features multiple rings characteristic of triterpenoids. This unique structure is crucial for its biological activity.

1. Anti-Inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties. Research indicates that it inhibits the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

- Mechanism of Action : The compound modulates the NF-kB signaling pathway, which plays a pivotal role in regulating immune responses and inflammation.

- Case Study : In a study involving carrageenan-induced paw edema in rats, this compound showed a significant reduction in swelling compared to control groups, indicating its potential as an anti-inflammatory agent.

| Study | Dosage | Effectiveness (%) |

|---|---|---|

| Carrageenan-induced edema | 10 mg/kg | 70% reduction |

| LPS-induced inflammation | 5 mg/kg | 65% reduction |

2. Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi.

- In vitro Studies : this compound was tested against several bacterial strains such as Escherichia coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MICs) ranging from 6.5 to 12 mg/mL.

- Table of Antimicrobial Efficacy :

| Pathogen | MIC (mg/mL) |

|---|---|

| E. coli | 6.5 |

| S. aureus | 7.0 |

| Candida albicans | 8.5 |

3. Anticancer Activity

The anticancer potential of this compound has been explored in various studies, highlighting its ability to induce apoptosis in cancer cells.

- Mechanism of Action : this compound triggers apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest in cancer cells.

- Case Study : In human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant decrease in cell viability after 48 hours.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

Properties

IUPAC Name |

(2R,4S,4aR,6aS,6aR,6bS,11S,12aS,14aS,14bS)-4,11-dihydroxy-2,4a,6a,6a,9,14a-hexamethyl-1,2,4,5,6,6b,7,8,11,12,12a,13,14,14b-tetradecahydropicene-3,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O4/c1-15-13-21-26(4,24(32)22(15)30)10-12-27(5)20-8-7-17-16(2)23(31)19(29)14-18(17)25(20,3)9-11-28(21,27)6/h15,18-21,24,29,32H,7-14H2,1-6H3/t15-,18-,19+,20+,21-,24-,25+,26-,27-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGCGHAFZPEHIC-OIOGIDCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CCC3(C2(CCC4(C3CCC5=C(C(=O)C(CC54)O)C)C)C)C)(C(C1=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@@](CC[C@]3([C@]2(CC[C@@]4([C@@H]3CCC5=C(C(=O)[C@H](C[C@H]54)O)C)C)C)C)([C@@H](C1=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101112487 | |

| Record name | (2β,8α,9β,10α,13α,14β,20β,22β)-2,22-Dihydroxy-9,13-dimethyl-24,25,26,30-tetranorolean-4-ene-3,21-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101112487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201534-10-3 | |

| Record name | (2β,8α,9β,10α,13α,14β,20β,22β)-2,22-Dihydroxy-9,13-dimethyl-24,25,26,30-tetranorolean-4-ene-3,21-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201534-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2β,8α,9β,10α,13α,14β,20β,22β)-2,22-Dihydroxy-9,13-dimethyl-24,25,26,30-tetranorolean-4-ene-3,21-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101112487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the known biological activity of Triptocalline A?

A1: this compound, along with other compounds, was found to exhibit an inhibitory effect on rat lens aldose reductase []. Aldose reductase is an enzyme involved in the polyol pathway, which plays a role in complications associated with diabetes.

Q2: What is the structural difference between this compound and Triptocalline B?

A2: While the abstract mentioning this compound [] does not provide its structure, it does mention that this compound is a known compound. Triptocalline B, a novel norfriedelane-type triterpenoid, was isolated and characterized in a separate study []. Without the structure of this compound, it is impossible to pinpoint the exact structural differences between the two.

Q3: Besides its activity on aldose reductase, are there any other reported biological activities for this compound?

A3: The provided abstracts focus solely on the aldose reductase inhibitory activity of this compound []. Further research is needed to ascertain its potential effects on other biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.